molecular formula C19H14ClFN4O2 B14961339 N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide

Cat. No.: B14961339
M. Wt: 384.8 g/mol
InChI Key: OAOJSYAYGSLUGP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 4-fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[7-(4-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide
  • N-(2-chlorophenyl)-2-[7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetamide is unique due to the presence of both 2-chlorophenyl and 4-fluorophenyl groups, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H14ClFN4O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[7-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H14ClFN4O2/c20-14-3-1-2-4-15(14)23-17(26)9-16-19(27)24-18-13(10-22-25(16)18)11-5-7-12(21)8-6-11/h1-8,10,16H,9H2,(H,23,26)(H,24,27)

InChI Key

OAOJSYAYGSLUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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